Cerevisterol

Catalog No.
S638216
CAS No.
516-37-0
M.F
C28H46O3
M. Wt
430.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerevisterol

CAS Number

516-37-0

Product Name

Cerevisterol

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

InChI

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1

InChI Key

ARXHRTZAVQOQEU-BRVLHLJYSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C

Synonyms

cerevisterol, ergosta-7,22E-diene-3beta,5alpha,6beta-triol

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C
  • Antioxidant properties: Studies suggest Cerevisterol may exhibit antioxidant activity, potentially helping to reduce oxidative stress in the body and protect cells from damage.
  • Anti-inflammatory properties: Some research indicates Cerevisterol may possess anti-inflammatory properties, potentially offering benefits in conditions like arthritis and inflammatory bowel disease. However, more research is needed to confirm these findings.
  • Impact on cholesterol levels: Studies investigating the effects of Cerevisterol on blood cholesterol levels have yielded mixed results. Some studies suggest it may help lower LDL ("bad") cholesterol, while others have found no significant impact. Further research is needed to clarify its potential role in cholesterol management.

Cerevisterol, scientifically known as 5α-ergosta-7,22-diene-3β,5,6β-triol, is a sterol first identified in the 1930s from the yeast Saccharomyces cerevisiae. It has since been discovered in various fungi and even in deep-sea coral. The compound features a complex structure characterized by three hydroxyl groups and two double bonds, with a chemical formula of C₂₆H₄₆O₃. Notably, cerevisterol exhibits a high melting point of 265.3 °C and is insoluble in hexane, which aids in its purification process .

  • Antimicrobial activity: Proposed mechanism involves disrupting fungal and bacterial cell membranes due to its sterol structure [].
  • Anti-inflammatory and anticancer effects: Studies suggest Cerevisterol might modulate cellular signaling pathways and inhibit the growth of some cancer cells, but the exact mechanisms require further investigation [, , ].
  • Limited data available: No comprehensive studies on Cerevisterol's toxicity or hazards are currently available.
  • Caution advised: Due to the lack of safety data, handling Cerevisterol in research settings requires following standard laboratory safety protocols.

Cerevisterol has shown notable biological activities, particularly its cytotoxic effects against certain mammalian cell lines. It inhibits the eukaryotic enzyme DNA polymerase alpha and is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa B) activation. This inhibition is linked to its anti-inflammatory properties, as it reduces the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase and cyclooxygenase-2 . Furthermore, cerevisterol has been found to alleviate inflammation through suppression of mitogen-activated protein kinase/NF-kappa B pathways and activation of the Nrf2/heme oxygenase-1 signaling cascade .

Cerevisterol can be synthesized through several methods:

  • Extraction: Initially isolated from Saccharomyces cerevisiae, it can also be extracted from other fungal sources.
  • Chemical Synthesis: The structure was determined through synthesis from ergosterol, which involves modifying the sterol backbone to introduce hydroxyl groups at specific positions.
  • Biotechnological Approaches: Recent advances suggest potential microbial fermentation techniques for producing cerevisterol using genetically modified organisms .

Cerevisterol has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it is being explored as a natural agent for treating inflammatory diseases.
  • Nutraceuticals: Its presence in edible mushrooms highlights its potential as a dietary supplement.
  • Biotechnology: Research into its cytotoxic properties may lead to applications in cancer therapy .

Studies have indicated that cerevisterol interacts with various biological pathways:

  • Inflammation Modulation: It suppresses the production of nitric oxide and prostaglandin E₂ by inhibiting inflammatory mediators.
  • Cell Signaling Pathways: Cerevisterol affects multiple signaling cascades, including MAPK and NF-kappa B pathways, suggesting its role in cellular responses to stress and inflammation .

Cerevisterol shares structural similarities with several other sterols but possesses unique characteristics that distinguish it:

Compound NameStructure CharacteristicsUnique Features
Ergosterol5α-Ergosta-7,22-diene-3β-olPrecursor to cerevisterol; primarily found in fungi
Cholesterol5α-Cholestane-3β-olPredominant sterol in animal cells; different hydroxyl group arrangement
Sitosterol24-EthylcholesterolCommon plant sterol; differs in side chain structure
Campesterol24-MethylcholesterolFound in plants; similar function but distinct side chain

Cerevisterol's specific arrangement of hydroxyl groups and its unique double bond configuration contribute to its distinct biological activities compared to these similar compounds .

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

430.34469533 g/mol

Monoisotopic Mass

430.34469533 g/mol

Heavy Atom Count

31

Appearance

Powder

UNII

6MHQ9J8E6J

Wikipedia

Cerevisterol

Dates

Modify: 2023-08-15

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